4-(3-Chloro-4-fluorophenyl)-2-nitrophenol
Description
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol is a chemical compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, which also bears chloro and fluoro substituents
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-9-5-7(1-3-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEUFWKHDFWADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686284 | |
| Record name | 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-13-6 | |
| Record name | 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol typically involves the nitration of 4-(3-Chloro-4-fluorophenyl)phenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring.
Starting Material: 4-(3-Chloro-4-fluorophenyl)phenol
Reagents: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)
Conditions: The reaction is typically performed at a temperature range of 0-5°C to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reagents, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent, room temperature.
Substitution: Sodium methoxide (NaOCH3) in methanol, reflux conditions.
Major Products
Reduction: 4-(3-Chloro-4-fluorophenyl)-2-aminophenol
Substitution: 4-(3-Methoxy-4-fluorophenyl)-2-nitrophenol
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the nitro group allows for interactions with biological targets through hydrogen bonding and electrostatic interactions, while the chloro and fluoro substituents enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-4-fluorophenyl)-2-aminophenol: A reduction product of the nitro compound, used in similar applications.
4-(3-Methoxy-4-fluorophenyl)-2-nitrophenol: A substitution product, with altered chemical properties due to the methoxy group.
Uniqueness
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol is unique due to the combination of its nitro, chloro, and fluoro substituents, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
